molecular formula C13H16N2O3 B14908067 4-((Benzo[d]oxazol-2-ylamino)methyl)tetrahydro-2h-pyran-4-ol

4-((Benzo[d]oxazol-2-ylamino)methyl)tetrahydro-2h-pyran-4-ol

カタログ番号: B14908067
分子量: 248.28 g/mol
InChIキー: BCVMDQHMNDIRTR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-((Benzo[d]oxazol-2-ylamino)methyl)tetrahydro-2H-pyran-4-ol is a heterocyclic compound featuring a benzoxazole core linked via an aminomethyl group to a tetrahydro-2H-pyran-4-ol moiety. This structure combines a bicyclic aromatic system (benzoxazole) with a saturated oxygen-containing ring (tetrahydropyran), making it a promising scaffold for medicinal chemistry.

特性

分子式

C13H16N2O3

分子量

248.28 g/mol

IUPAC名

4-[(1,3-benzoxazol-2-ylamino)methyl]oxan-4-ol

InChI

InChI=1S/C13H16N2O3/c16-13(5-7-17-8-6-13)9-14-12-15-10-3-1-2-4-11(10)18-12/h1-4,16H,5-9H2,(H,14,15)

InChIキー

BCVMDQHMNDIRTR-UHFFFAOYSA-N

正規SMILES

C1COCCC1(CNC2=NC3=CC=CC=C3O2)O

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Benzo[d]oxazol-2-ylamino)methyl)tetrahydro-2H-pyran-4-ol typically involves the following steps:

    Formation of Benzo[d]oxazole Intermediate: The benzo[d]oxazole moiety can be synthesized through the cyclization of o-aminophenol with formic acid or its derivatives.

    Linking to Tetrahydro-2H-pyran-4-ol: The benzo[d]oxazole intermediate is then reacted with a suitable aldehyde or ketone to form the desired linkage. This step often involves the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

化学反応の分析

Types of Reactions

4-((Benzo[d]oxazol-2-ylamino)methyl)tetrahydro-2H-pyran-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzo[d]oxazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

科学的研究の応用

4-((Benzo[d]oxazol-2-ylamino)methyl)tetrahydro-2H-pyran-4-ol has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is studied for its potential use in the development of new materials with unique electronic or optical properties.

    Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and pathways.

作用機序

The mechanism of action of 4-((Benzo[d]oxazol-2-ylamino)methyl)tetrahydro-2H-pyran-4-ol involves its interaction with specific molecular targets. The benzo[d]oxazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of various cellular pathways, contributing to its biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several derivatives reported in the literature. Below is a detailed comparison based on core modifications, biological activities, and pharmacokinetic properties.

Structural Features
Compound Core Heterocycle Key Substituents Linker/Functional Groups
4-((Benzo[d]oxazol-2-ylamino)methyl)tetrahydro-2H-pyran-4-ol Benzoxazole Tetrahydro-2H-pyran-4-ol Aminomethyl
(R)-4-((4-((4-(Tetrahydrofuran-3-yloxy)benzo[d]isoxazol-3-yloxy)methyl)-piperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol Benzoisoxazole Tetrahydrofuran-3-yloxy, piperidinylmethyl Ether, piperidine
4-Amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide Benzoxazole 4-Aminophenylbutanamide Phenylbutanamide
(2S,4R,5R)-5-(((2-Aminobenzo[d]thiazol-6-yl)methyl)amino)-2-(bis(4-fluorophenyl)methyl)tetrahydro-2H-pyran-4-ol Benzothiazole Bis(4-fluorophenyl)methyl, aminomethyl Benzothiazole-aminomethyl

Key Observations :

  • Substitution of benzoxazole with benzothiazole () modifies the heteroatom from oxygen to sulfur, which may enhance lipophilicity and target selectivity .
  • The tetrahydro-2H-pyran-4-ol moiety is a consistent feature in these analogs, suggesting its role in solubility or metabolic stability.

Key Observations :

  • The benzoxazole scaffold is versatile, with modifications dictating target specificity (e.g., anti-inflammatory vs. neuroprotective).
  • The piperidinylmethyl and tetrahydrofuran-3-yloxy groups in likely enhance blood-brain barrier penetration, critical for CNS targets .
Pharmacokinetic and Metabolic Properties
Compound Metabolic Pathway Key Findings
This compound Not reported Insufficient data
TBPT (related to and ) Cytochrome P450 (CYP)-mediated metabolism PBPK modeling predicted metabolite exposure; moderate hepatic extraction
4-Amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide Not reported Demonstrated in vivo efficacy in murine models

Key Observations :

  • The tetrahydropyran-ol moiety may improve metabolic stability compared to simpler alcohols, as seen in TBPT () .
  • Piperidine-containing analogs (e.g., ) may undergo CYP-mediated N-dealkylation, a common metabolic pathway for amines .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。